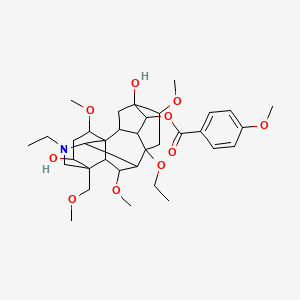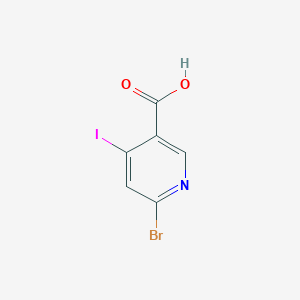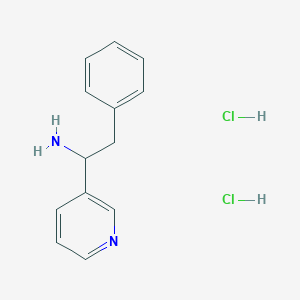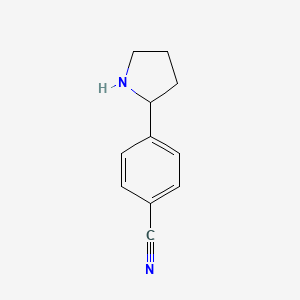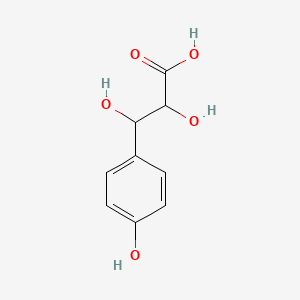
2,3-二羟基-3-(4-羟基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is a phenylpropanoid compound with the molecular formula C9H10O5. It is characterized by the presence of two hydroxyl groups on the propanoic acid chain and an additional hydroxyl group on the phenyl ring.
科学研究应用
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Acts as a substrate for enzyme assays, particularly for o-diphenolase activity.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of hydrogels and other polymeric materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid typically involves the hydroxylation of 3-(4-hydroxyphenyl)propanoic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under acidic conditions to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Taxus chinensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques to obtain high-purity 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid .
Types of Reactions:
Oxidation: 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, particularly on the phenyl ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Brominated or nitrated derivatives.
作用机制
The mechanism of action of 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. It acts as an effective competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. The compound binds to the active site of tyrosinase, preventing the oxidation of L-tyrosine and DL-DOPA, thereby inhibiting melanin production .
相似化合物的比较
3-(4-Hydroxyphenyl)propanoic acid: Lacks the additional hydroxyl groups on the propanoic acid chain.
3-(2,4-Dihydroxyphenyl)propanoic acid: Contains hydroxyl groups at different positions on the phenyl ring.
Uniqueness: 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to act as a potent inhibitor of tyrosinase and provides it with significant antioxidant properties .
属性
IUPAC Name |
2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAXVLCHXAZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702699 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100201-57-8 |
Source


|
| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
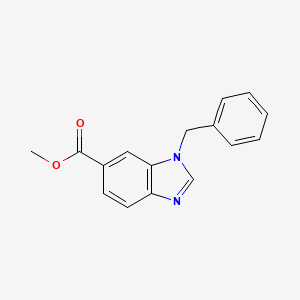
![1,2-Dihydro-4-methoxythieno[3,2-d]pyrimidine](/img/new.no-structure.jpg)
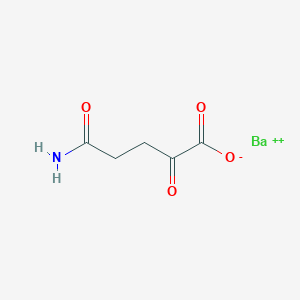
![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)
